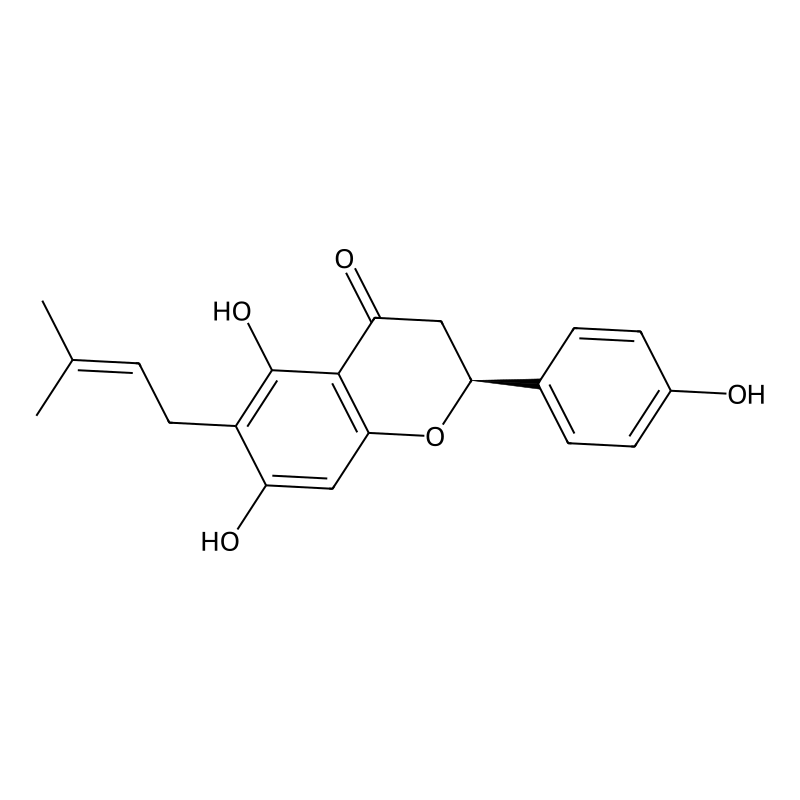

6-Prenylnaringenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Activity

Studies suggest 6PN possesses antioxidant properties. One study analyzed the extract of Houttuynia cordata (HAEjv), a plant rich in 6PN, and found significant antioxidant activity using various methods []. These findings support the traditional use of HAEJv for pain relief, potentially due to its antioxidant and anti-inflammatory effects.

Neuroprotective Potential

6PN might play a role in neurological health. Research indicates it can influence the activity of certain ion channels in immune cells, potentially impacting neurological function []. Additionally, studies suggest 6PN may promote neural differentiation in precursor cells, implying a role in neuronal development.

6-Prenylnaringenin is a prenylflavonoid predominantly found in hops (Humulus lupulus). It possesses a unique chemical structure characterized by a prenyl group attached to the naringenin backbone, which contributes to its biological activities. The compound is notable for its chiral nature, with specific stereochemistry influencing its pharmacological properties. Its molecular formula is C₁₈H₁₈O₅, and it has a CAS number of 68682-01-9. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology.

Research suggests that 6-Prenylnaringenin possesses several potential mechanisms of action:

- T-type calcium channel blocker: Studies indicate that 6-Prenylnaringenin can block T-type calcium channels, which are involved in various cellular functions like neuronal signaling and muscle contraction [].

- Aryl hydrocarbon receptor (AhR) agonist: 6-Prenylnaringenin may act as an agonist for the AhR, a cellular receptor that regulates the expression of genes involved in detoxification processes []. This suggests a potential role in aiding the body's elimination of harmful chemicals.

- Estrogen interaction: Some studies suggest 6-Prenylnaringenin might interact with estrogen receptors, potentially influencing estrogen metabolism.

- Demethylation: This process involves the removal of methyl groups from the compound, often using reagents like lithium chloride or scandium triflate under microwave irradiation. For instance, demethylation of xanthohumol can yield both 6-prenylnaringenin and 8-prenylnaringenin .

- Hydroxylation: Hydroxylation reactions can introduce hydroxyl groups, further modifying the compound's activity.

- Conjugation Reactions: These include glucuronidation or sulfation, which can enhance solubility and bioavailability.

6-Prenylnaringenin exhibits a range of biological activities:

- Anticancer Properties: It has shown significant inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. Studies indicate that it can induce hyperacetylation of histones in melanoma cells, leading to reduced cell viability and proliferation .

- Estrogenic Activity: The compound interacts with estrogen receptors, potentially mimicking estrogen's effects in certain tissues. This activity suggests a role in modulating hormonal responses .

- Neuropharmacological Effects: Research indicates that 6-prenylnaringenin can modulate GABA receptors, which may have implications for anxiety and depression treatments .

The synthesis of 6-prenylnaringenin can be achieved through several methods:

- Extraction from Hops: The natural source is hops, where it is extracted using solvents like ethanol or methanol.

- Semi-Synthetic Approaches: Recent studies have employed microwave-assisted demethylation of xanthohumol to produce 6-prenylnaringenin efficiently. This method optimizes reaction conditions to enhance yield and purity .

- Total Synthesis: Although less common, total synthesis routes have been developed involving multiple steps to construct the flavonoid framework.

6-Prenylnaringenin has various applications across different fields:

- Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development targeting HDACs in melanoma and other cancers.

- Nutraceuticals: Due to its estrogenic properties, it may be included in dietary supplements aimed at hormone balance.

- Cosmetics: Its antioxidant properties could be beneficial in skincare formulations.

Studies have explored the interactions of 6-prenylnaringenin with various biological targets:

- Histone Deacetylases: It binds effectively to HDAC enzymes, inhibiting their activity and leading to altered gene expression profiles associated with cancer progression .

- Estrogen Receptors: Interaction with estrogen receptors suggests potential implications for hormone-related conditions and therapies .

- GABA Receptors: Its modulation of GABA receptors indicates possible anxiolytic effects, warranting further investigation into its neuropharmacological applications .

Similar Compounds

Several compounds share structural similarities with 6-prenylnaringenin, offering comparative insights into their unique properties:

The uniqueness of 6-prenylnaringenin lies in its specific interaction profile with HDACs and estrogen receptors, alongside its potential neuropharmacological effects.

Botanical Sources in Humulus lupulus and Macaranga denticulata

The primary natural source of 6-prenylnaringenin is the female flowers, commonly referred to as cones, of the hop plant (Humulus lupulus) [1] [3] [2]. In hops, this compound accumulates predominantly within specialized glandular structures called lupulin glands, which serve as the primary sites for prenylated flavonoid biosynthesis and storage [4] [5]. These lupulin glands represent highly specialized secretory trichomes that develop extensively on the female inflorescences and contribute significantly to the plant's chemical defense mechanisms.

Macaranga denticulata represents another confirmed botanical source of 6-prenylnaringenin, belonging to the Euphorbiaceae family [3] [6] [7]. This tropical plant species has been the subject of extensive phytochemical investigations, revealing the presence of numerous prenylated flavonoids, including both novel and known compounds [6] [7] [8]. Studies have isolated ten new prenylated flavonoids designated as denticulains A-J, along with seven known prenylated flavonoids from Macaranga denticulata, demonstrating the plant's remarkable capacity for producing structurally diverse prenylated compounds [6] [7].

The distribution of 6-prenylnaringenin extends beyond these primary sources to include several other plant species, albeit with less extensive documentation. These additional sources include Wyethia invenusta, Wyethia glabra, Glycyrrhiza glabra, Psoralea corylifolia, Lupinus luteus, and Sophora tomentosa, indicating a broader phylogenetic distribution of the biosynthetic capacity for this specific prenylated flavonoid [1] [2].

| Plant Species | Plant Part | Detection Status | Reference Citation |

|---|---|---|---|

| Humulus lupulus | Female flowers (cones) | Primary source | [1] [3] [2] |

| Macaranga denticulata | Whole plant | Confirmed presence | [3] [6] [7] |

| Wyethia invenusta | Not specified | Reported | [1] |

| Wyethia glabra | Not specified | Reported | [1] |

| Glycyrrhiza glabra | Not specified | Reported | [1] |

| Psoralea corylifolia | Not specified | Reported | [1] |

| Lupinus luteus | Not specified | Reported | [1] |

| Sophora tomentosa | Not specified | Reported | [1] |

Biosynthetic Precursors: Naringenin Chalcone and Prenylation Mechanisms

The biosynthesis of 6-prenylnaringenin follows the established phenylpropanoid pathway, beginning with the amino acid L-phenylalanine as the initial precursor [9] [10] [11]. This complex biochemical process involves a series of enzymatic transformations that ultimately lead to the formation of the naringenin backbone, which subsequently undergoes prenylation to yield 6-prenylnaringenin [10] [11] [12].

The phenylpropanoid pathway initiates with the action of phenylalanine ammonia lyase (PAL), which catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid [10] [11] [12]. This reaction represents the first committed step in the general phenylpropanoid pathway and serves as a critical control point for carbon flux from primary to secondary metabolism [12] [13]. Following this initial transformation, cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of cinnamic acid at the C-4 position to generate p-coumaric acid [10] [11] [12].

The next crucial step involves 4-coumarate CoA ligase (4CL), which activates p-coumaric acid by conjugating it with coenzyme A to form p-coumaroyl-CoA [10] [11] [12]. This activated form serves as the essential starter unit for the subsequent polyketide biosynthesis catalyzed by chalcone synthase [9] [14] [15]. p-Coumaroyl-CoA represents a pivotal metabolic intermediate that channels carbon flux specifically into flavonoid biosynthesis [10] [11].

Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, also known as chalconaringenin [9] [14] [15]. This enzyme represents the first committed step in flavonoid biosynthesis and functions as a type III polyketide synthase [9] [14] [15]. The CHS-catalyzed reaction involves sequential decarboxylative condensations that build the fifteen-carbon chalcone backbone through a series of Claisen condensation reactions [14] [15].

The transformation of naringenin chalcone to naringenin occurs through the action of chalcone isomerase (CHI), which catalyzes a stereospecific intramolecular cyclization reaction [10] [16] [12]. This enzyme facilitates the formation of the characteristic pyrone ring of flavanones through a mechanism involving the formation of a transient enol intermediate [10] [16]. The CHI-catalyzed reaction is pH-dependent and can occur spontaneously under acidic conditions, although the enzymatic process ensures stereospecific production of the (2S)-naringenin enantiomer [10] [16].

| Enzyme | Substrate | Product | Cofactors |

|---|---|---|---|

| Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | Cinnamic acid | None |

| Cinnamate 4-Hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | NADPH, O₂ |

| 4-Coumarate CoA Ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | ATP, CoA |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA + 3 Malonyl-CoA | Naringenin chalcone | None |

| Chalcone Isomerase (CHI) | Naringenin chalcone | Naringenin | None |

| Prenyltransferase (HlPT-1) | Naringenin + DMAPP | 6-Prenylnaringenin | Mg²⁺ |

Enzymatic Catalysis by Prenyltransferases (HlPT-1)

The final step in 6-prenylnaringenin biosynthesis involves the action of specialized prenyltransferases that catalyze the transfer of prenyl groups from dimethylallyl pyrophosphate (DMAPP) to the naringenin backbone [4] [5] [17]. In Humulus lupulus, this prenylation reaction is primarily catalyzed by HlPT-1, a membrane-bound prenyltransferase with unique substrate specificity and biochemical properties [4] [5] [18].

HlPT-1 exhibits remarkable substrate promiscuity compared to other characterized flavonoid prenyltransferases, demonstrating the ability to prenylate both flavonoid substrates, such as naringenin chalcone, and phloroglucinol derivatives involved in bitter acid biosynthesis [4] [5]. This broad substrate specificity represents a unique characteristic that distinguishes HlPT-1 from other reported flavonoid prenyltransferases, which typically exhibit strict substrate specificity [4] [5].

The enzymatic mechanism of HlPT-1 involves a Friedel-Crafts alkylation reaction that transfers the dimethylallyl moiety from DMAPP to electron-rich aromatic positions on the acceptor substrate [19] [20] [21]. This reaction proceeds through the formation of a carbocationic intermediate generated by the ionization of the allylic diphosphate bond in DMAPP [19] [20] [21]. The resulting electrophilic species then attacks the electron-rich aromatic ring of the naringenin substrate, forming a new carbon-carbon bond at the C-6 position [4] [5].

HlPT-1 demonstrates an exclusive requirement for magnesium ions (Mg²⁺) as a divalent cation cofactor, which is essential for its enzymatic activity [4]. This metal ion requirement facilitates the ionization of DMAPP and stabilizes the enzyme-substrate complex during catalysis [4] [5]. The enzyme also exhibits an exceptionally narrow optimal pH range around 7.0, which differs from the broader pH optima typically observed for other aromatic prenyltransferases [4].

Kinetic characterization of HlPT-1 has revealed significant differences between full-length and truncated versions of the enzyme [5] [17]. The full-length HlPT-1 exhibits very weak activity toward phlorisovalerophenone (PIVP) and phlorisobutyrophenone (PIBP), with activity levels too low for accurate kinetic parameter determination [5] [17]. In contrast, truncated HlPT-1, lacking the N-terminal signal peptide, demonstrates substantially enhanced activity with measurable kinetic parameters [5] [17].

For the truncated HlPT-1, kinetic analysis reveals a Km value of 1.36 ± 0.43 μM and Vmax of 1.08 ± 0.19 μmol mg⁻¹ microsomal protein min⁻¹ when using PIVP as substrate [5] [17]. The enzyme also shows activity toward geranyl pyrophosphate (GPP) as an alternative prenyl donor, with higher efficiency compared to DMAPP, although this does not reflect the natural situation in hop trichomes where DMAPP is the predominant substrate [5] [17].

| Enzyme | Substrate Specificity | Km (μM) | Vmax (μmol/mg/min) | Mg²⁺ Requirement | Optimal pH |

|---|---|---|---|---|---|

| HlPT-1 (Full-length) | Naringenin chalcone, Phloroglucinol derivatives | Not determined | Very low | Exclusive | 7.0 |

| HlPT-1 (Truncated) | Enhanced activity | 1.36 ± 0.43 (PIVP) | 1.08 ± 0.19 | Required | Not specified |

| HlPT1L/HlPT2 Complex | Sequential prenylation | 3.39 ± 0.73 (PIVP) | 7.96 ± 1.77 | Required | Not specified |

Metabolic Interconversion with Xanthohumol and Isoxanthohumol

The metabolic relationship between 6-prenylnaringenin and other prenylated compounds in hops, particularly xanthohumol and isoxanthohumol, represents a complex network of enzymatic and non-enzymatic transformations [22] [23] [24]. These interconversions are crucial for understanding the overall metabolism of prenylated flavonoids in both plant systems and biological environments following consumption [23] [25] [26].

Xanthohumol, the principal prenylated chalcone in hops, serves as a central metabolic hub for the formation of various prenylated flavanones through both enzymatic and spontaneous reactions [23] [24] [27]. The biosynthesis of xanthohumol follows a pathway similar to that of 6-prenylnaringenin, involving the prenylation of naringenin chalcone by HlPT-1, followed by methylation of a phenolic hydroxyl group by an O-methyltransferase [24]. This methylation step uses S-adenosyl methionine as the methyl donor and represents the final step in xanthohumol biosynthesis [24].

The metabolic interconversion between xanthohumol and isoxanthohumol occurs through an acid-catalyzed cyclization reaction that is particularly relevant during beer brewing and gastric conditions [23] [24]. This spontaneous isomerization converts the chalcone structure of xanthohumol into the flavanone structure of isoxanthohumol through intramolecular cyclization facilitated by acidic conditions [23] [24]. The reaction is significant because it occurs readily in aqueous environments and represents a major transformation pathway for xanthohumol in biological systems [23] [24].

Isoxanthohumol serves as a direct precursor to 8-prenylnaringenin through a demethylation reaction catalyzed by gut microbiota, particularly Eubacterium limosum [23] [25]. This biotransformation represents a critical step in the metabolic activation of hop-derived compounds in the human gastrointestinal tract [23] [25]. The demethylation reaction removes the methyl group from the methylated phenolic hydroxyl group, regenerating the free phenolic functionality characteristic of 8-prenylnaringenin [23].

Studies have also demonstrated that 6-prenylnaringenin can be formed as a metabolite of xanthohumol through specific metabolic pathways, although this transformation occurs to a lesser extent compared to the formation of 8-prenylnaringenin [25] [26]. Human pharmacokinetic studies have detected 6-prenylnaringenin in plasma following xanthohumol administration, although levels of 6-prenylnaringenin were generally undetectable in most subjects or present at very low concentrations [26] [28].

The metabolic fate of these prenylated compounds involves extensive phase II conjugation reactions, particularly glucuronidation and sulfation [29] [28]. These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which attach hydrophilic groups to facilitate excretion [29]. Xanthohumol is efficiently glucuronidated by UGT1A8, UGT1A9, and UGT1A10, with additional contributions from UGT1A1, UGT1A7, and UGT2B7 [29]. Similarly, sulfation reactions are catalyzed primarily by SULT1A1, which shows high activity toward these prenylated substrates [29].

The complex metabolic network involving 6-prenylnaringenin, xanthohumol, and isoxanthohumol demonstrates the dynamic nature of prenylated flavonoid metabolism in biological systems. These interconversions have significant implications for understanding the bioavailability and biological activities of hop-derived compounds, as different metabolites may exhibit distinct pharmacological properties and contribute differentially to the overall health effects associated with hop consumption [22] [23] [26].

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀O₅ |

| Molecular Weight (g/mol) | 340.37 |

| IUPAC Name | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

| CAS Number | 68236-13-5 |

| Chiral Centers | 1 (C-2) |

| Stereochemistry | (2S)-configuration |

| Solubility | Methanol soluble, prone to racemization |

High-performance liquid chromatography with diode array detection represents one of the most widely employed analytical platforms for 6-prenylnaringenin quantification. The development of robust High-Performance Liquid Chromatography with Diode Array Detection methods has been driven by the need for accessible, cost-effective analytical solutions that do not require specialized mass spectrometry instrumentation [1] [2].

Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection Methods

Contemporary High-Performance Liquid Chromatography with Diode Array Detection methods for 6-prenylnaringenin typically employ C18 stationary phases with gradient elution systems utilizing acetonitrile and water mobile phases [2] [3]. The optimal detection wavelength has been established at 314 nanometers, which corresponds to the characteristic ultraviolet absorption maximum of the prenylated flavanone chromophore [3] [4]. Method development studies have demonstrated that gradient elution provides superior separation of 6-prenylnaringenin from its structural isomers and matrix components compared to isocratic conditions [2].

Validated High-Performance Liquid Chromatography with Diode Array Detection methods have achieved excellent analytical performance characteristics. The linearity of response functions has been documented across calibration ranges extending from 0.5 to 20 milligrams per liter, with correlation coefficients consistently exceeding 0.999 [2] [5]. Recovery studies conducted in various matrices have yielded recoveries ranging from 96.1% to 100.1%, demonstrating the accuracy of these methodologies [2]. Precision assessments have revealed relative standard deviations between 2.5% and 5.0% for both intra-day and inter-day measurements [2] [4].

Enantiospecific Detection and Chiral Resolution Strategies

The stereochemical analysis of 6-prenylnaringenin presents unique challenges due to the presence of a single chiral center at position 2 of the flavanone ring system. Enantiospecific analytical methods are essential for comprehensive characterization, as the biological activities of individual enantiomers may differ significantly [7].

Chiral Stationary Phase Chromatography

The development of enantiospecific analytical methods for 6-prenylnaringenin has focused primarily on chiral stationary phase liquid chromatography. The most successful approach utilizes a Chiralpak AD-RH column containing amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel [7] [8]. This polysaccharide-based chiral selector provides excellent enantiorecognition for prenylated flavanones through multiple chiral recognition mechanisms including hydrogen bonding, π-π interactions, and steric fitting [7].

Optimal chromatographic conditions for enantiomeric separation employ an isocratic mobile phase consisting of acetonitrile and 10 millimolar ammonium formate at pH 8.5 in a 39:61 volume ratio [7] [8]. The alkaline mobile phase serves dual purposes: maintaining compound stability by preventing prenyl side chain cyclization and enhancing electrospray ionization efficiency in mass spectrometry detection [7] [8]. Under these conditions, baseline resolution is achieved with a resolution factor of 1.4, providing complete separation of the R- and S-enantiomers [7] [8].

The retention behavior of 6-prenylnaringenin enantiomers on the Chiralpak AD-RH stationary phase demonstrates predictable elution order, with the R-enantiomer eluting at approximately 13.8 minutes and the S-enantiomer at 17.6 minutes under standard conditions [7] [8] [12]. This elution pattern is consistent with the chiral recognition mechanism of the amylose-based selector and provides reliable enantiomer identification [7].

Alternative Chiral Resolution Approaches

Historical approaches to chiral resolution of 6-prenylnaringenin have included the use of triacetyl cellulose columns with 100% methanol mobile phases [7]. However, these methods lacked comprehensive validation and supporting analytical data, limiting their practical application. More recent investigations have explored the formation of diastereomeric derivatives using chiral derivatizing agents such as (1S)-(-)-camphanic acid [13]. This approach involves esterification of the phenolic hydroxyl groups to form diastereomeric camphanic acid esters that can be separated on conventional achiral stationary phases [13].

The diastereomeric derivatization approach offers advantages in terms of improved chromatographic resolution and compatibility with conventional High-Performance Liquid Chromatography systems. However, the additional derivatization step increases analytical complexity and introduces potential sources of error, particularly regarding derivatization efficiency and stereochemical integrity [13].

Validation of Enantiospecific Methods

Comprehensive validation of the Chiralpak AD-RH-based enantiospecific method has demonstrated excellent analytical performance characteristics [7] [8]. Calibration curves for both enantiomers exhibit linearity across the concentration range of 0.05 to 100 micrograms per milliliter, with correlation coefficients exceeding 0.99 [7] [8]. The method demonstrates excellent accuracy with bias values less than 15% across all quality control levels, meeting International Conference on Harmonisation guidelines for bioanalytical method validation [7] [8].

Precision studies have revealed relative standard deviations ranging from 3.84% to 10.0% for both enantiomers across low, medium, and high concentration levels [7] [8]. The limit of detection has been established at 0.01 microgram per milliliter, while the limit of quantitation is 0.05 microgram per milliliter, based on signal-to-noise ratios [7] [8]. These performance characteristics demonstrate the method's suitability for trace-level enantiomeric analysis in complex matrices.

Spectroscopic Characterization (Circular Dichroism Spectroscopy, Nuclear Magnetic Resonance Fingerprinting)

Spectroscopic characterization techniques provide essential structural information for 6-prenylnaringenin identification, purity assessment, and stereochemical determination. These complementary approaches offer orthogonal confirmation of analytical results obtained through chromatographic methods.

Circular Dichroism Spectroscopy Applications

Circular dichroism spectroscopy represents the definitive technique for absolute configuration determination and enantiomeric purity assessment of 6-prenylnaringenin [7] [8]. The technique measures the differential absorption of left- and right-circularly polarized light, providing characteristic spectral fingerprints for each enantiomer [14].

The circular dichroism spectra of 6-prenylnaringenin enantiomers exhibit distinctive Cotton effects characteristic of prenylated flavanones [7] [8] [12]. The R-enantiomer demonstrates negative ellipticity at 330 nanometers ([θ]330 = -1,079), positive ellipticity at 291 nanometers ([θ]291 = +16,158), negative ellipticity at 217 nanometers ([θ]217 = -11,202), and positive ellipticity at 201 nanometers ([θ]201 = +3,019) [8] [12]. Conversely, the S-enantiomer exhibits the mirror-image spectrum with positive ellipticity at 330 nanometers ([θ]330 = +7,194), negative ellipticity at 293 nanometers ([θ]293 = -15,385), positive ellipticity at 215 nanometers ([θ]215 = +20,484), and positive ellipticity at 204 nanometers ([θ]204 = +3,519) [8] [12].

The circular dichroism methodology requires careful sample preparation to achieve reliable results. Fractions containing individual enantiomers are collected following chiral chromatographic separation and concentrated under nitrogen stream to prevent oxidative degradation [7] [8]. Samples are reconstituted in methanol and analyzed in water-jacketed cylindrical quartz cells with 0.5-millimeter path lengths [7] [8]. Measurements are conducted across the wavelength range of 190 to 420 nanometers at ambient temperature to capture the complete electronic transition envelope [7] [8].

Nuclear Magnetic Resonance Fingerprinting Techniques

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and serves as a powerful fingerprinting tool for 6-prenylnaringenin identification [15] [16]. Proton nuclear magnetic resonance spectroscopy reveals characteristic spectral features that distinguish 6-prenylnaringenin from its positional isomers and related compounds.

The prenyl side chain attached at the 6-position of the flavanone A-ring exhibits distinctive nuclear magnetic resonance characteristics. The H4″-(Z)-methyl protons of the prenyl group in 6-prenylnaringenin are significantly shielded, appearing approximately 0.5 parts per million upfield compared to the corresponding signals in 8-prenylnaringenin and chalcone precursors [16]. This shielding effect arises from the specific spatial arrangement of the prenyl group relative to the aromatic ring system and serves as a diagnostic feature for position assignment.

An important distinguishing feature of 6-prenylnaringenin nuclear magnetic resonance spectra involves the H1″ geminal methylene protons of the prenyl group. Unlike 8-prenylnaringenin, which exhibits clear anisochronicity between these geminal protons due to conformational restriction, 6-prenylnaringenin shows no magnetic non-equivalence between the H1″ protons [16]. They appear as a broad doublet similar to the pattern observed in chalcone precursors, indicating greater conformational flexibility of the prenyl group at the 6-position [16].

The nuclear magnetic resonance fingerprinting approach requires high-field instrumentation (minimum 400 megahertz) to achieve adequate resolution of overlapping signals in the aromatic and aliphatic regions. Sample preparation involves dissolution in deuterated solvents such as methanol-d4 or dimethyl sulfoxide-d6, with careful attention to sample purity and concentration to minimize spectral artifacts [15].

Complementary Spectroscopic Techniques

Ultraviolet-visible spectrophotometry provides rapid qualitative identification and quantitative analysis capabilities for 6-prenylnaringenin [17] [12]. The compound exhibits characteristic absorption maxima at 291 nanometers with a shoulder at 334 nanometers, corresponding to the conjugated π-electron system of the prenylated flavanone chromophore [17]. These absorption characteristics are exploited in High-Performance Liquid Chromatography with Diode Array Detection methods for quantitative analysis.

Infrared spectroscopy offers complementary structural information through identification of characteristic functional group vibrations [18]. The spectrum of 6-prenylnaringenin exhibits characteristic absorptions corresponding to phenolic hydroxyl groups, aromatic carbon-carbon stretching vibrations, and prenyl alkene functionality. While less commonly employed for routine analysis, infrared spectroscopy provides valuable confirmatory information for structure elucidation studies.

High-resolution mass spectrometry techniques provide exact mass determination for molecular formula confirmation and elemental composition assignment [19]. The exact mass of 6-prenylnaringenin has been determined as 340.131073744 daltons, corresponding to the molecular formula C20H20O5 [19]. High-resolution mass spectrometry also enables detection and characterization of minor impurities and degradation products that may interfere with analytical determinations.

Validation Parameters for Quantitative Analysis

The validation of analytical methods for 6-prenylnaringenin quantification must adhere to internationally recognized guidelines to ensure reliability, reproducibility, and regulatory acceptance. The International Conference on Harmonisation Q2(R2) guidelines provide the framework for comprehensive method validation [20] [21].

Specificity and Selectivity Requirements

Specificity represents the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, including impurities, degradation products, and matrix components [20] [21]. For 6-prenylnaringenin analysis, specificity validation must demonstrate the absence of interference from closely related compounds such as 8-prenylnaringenin, isoxanthohumol, and xanthohumol [7].

The achievement of baseline chromatographic separation represents the primary approach to demonstrating specificity in 6-prenylnaringenin methods. Chiral liquid chromatography methods have successfully achieved resolution factors of 1.4 for enantiomeric separation, while conventional reverse-phase methods achieve adequate separation from structural isomers [7] [8]. Peak purity assessment using diode array detection or mass spectrometry provides additional confirmation of analyte specificity [7].

Forced degradation studies constitute an essential component of specificity validation. These studies expose 6-prenylnaringenin to stress conditions including acidic and basic hydrolysis, oxidation, photolysis, and thermal degradation to identify potential degradation products and demonstrate the method's ability to distinguish the intact analyte from degradation products [20]. The known instability of 6-prenylnaringenin under acidic conditions, leading to prenyl side chain cyclization, represents a critical degradation pathway that must be monitored [7] [8].

Accuracy and Precision Assessment

Accuracy represents the closeness of agreement between the value found and the value that is accepted as either a conventional true value or an accepted reference value [20] [21]. For 6-prenylnaringenin quantification, accuracy is typically assessed through recovery studies using certified reference materials or through comparison with independently validated methods [7] [8].

Recovery studies for 6-prenylnaringenin methods have demonstrated excellent accuracy across the analytical range. The chiral Liquid Chromatography-Electrospray Ionization-Mass Spectrometry method exhibits bias values less than 15% at all quality control levels, meeting International Conference on Harmonisation acceptance criteria [7] [8]. High-Performance Liquid Chromatography with Diode Array Detection methods have achieved recoveries ranging from 96.1% to 100.1% in hop extract and supplement matrices [2].

Precision encompasses both repeatability and intermediate precision components. Repeatability expresses the precision under the same operating conditions over a short interval of time, while intermediate precision expresses within-laboratory variations such as different days, different analysts, and different equipment [20] [21]. For 6-prenylnaringenin methods, repeatability studies typically employ at least six replicates at target concentrations, while intermediate precision studies assess variation across multiple analytical sessions [7] [8].

Documented precision performance for validated 6-prenylnaringenin methods demonstrates relative standard deviations between 2.5% and 10% for repeatability measurements [7] [8] [2]. Intermediate precision studies have yielded relative standard deviations ranging from 3.84% to 8.73% across concentration levels [7] [8]. These values are well within International Conference on Harmonisation acceptance criteria of 15% for most concentration levels and 20% at the limit of quantitation [20] [21].

Detection and Quantitation Limits

The limit of detection represents the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value [20] [21]. For 6-prenylnaringenin methods, detection limits are typically determined using signal-to-noise ratio approaches or statistical methods based on the standard deviation of the response and the slope of the calibration curve [7] [8].

The limit of quantitation represents the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy [20] [21]. For regulatory submissions, the limit of quantitation must demonstrate precision and accuracy within ±20% of nominal values [20] [21].

Validated 6-prenylnaringenin methods have achieved limits of detection as low as 0.01 microgram per milliliter and limits of quantitation of 0.05 microgram per milliliter using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry detection [7] [8]. Ultra-high-pressure liquid chromatography tandem mass spectrometry methods have demonstrated even lower limits of quantitation at 1.0 nanogram per milliliter in biological matrices [11]. These sensitivity levels are adequate for analysis of 6-prenylnaringenin in most application areas including dietary supplements, biological samples, and plant extracts.

Linearity and Range Assessment

Linearity represents the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of analyte in the sample [20] [21]. The range of an analytical procedure represents the interval between the upper and lower concentration levels for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity [20] [21].

Linearity assessment for 6-prenylnaringenin methods typically employs a minimum of five concentration levels spanning the analytical range [7] [8]. Calibration curves are evaluated using appropriate statistical methods including correlation coefficient determination, y-intercept evaluation, and residual analysis [20] [21]. Acceptance criteria require correlation coefficients of at least 0.999 for chromatographic methods [20] [21].

Documented linearity performance for 6-prenylnaringenin methods demonstrates excellent linear response across concentration ranges extending from 0.05 to 100 micrograms per milliliter [7] [8]. Correlation coefficients consistently exceed 0.99, meeting regulatory requirements [7] [8]. The analytical range encompasses typical concentrations encountered in hop extracts, dietary supplements, and biological samples, providing adequate coverage for intended applications [7] [2].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Dates

2: Busch C, Noor S, Leischner C, Burkard M, Lauer UM, Venturelli S. Anti-proliferative activity of hop-derived prenylflavonoids against human cancer cell lines. Wien Med Wochenschr. 2015 Jun;165(11-12):258-61. doi: 10.1007/s10354-015-0355-8. Epub 2015 Apr 30. Review. PubMed PMID: 25925225.